methyl (S)-phenyl[(R)-piperidin-2-yl]acetate
Overview
Description
Esters are a class of organic compounds that are derived from carboxylic acids . They are produced by the reaction of acids with alcohols . Methyl acetate, for example, is a common ester that is formed by the condensation of acetic acid and methanol .
Synthesis Analysis
Esters are typically produced by an alkali-catalyzed reaction between fats and methanol in the presence of a base such as sodium hydroxide, sodium methoxide, or potassium hydroxide . In the industrial production of methyl acetate, a strong acidic ion exchange catalyst, Amberlyst-15, is used to enhance the rate of the heterogeneous esterification reaction .Molecular Structure Analysis
The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) . The R group can either be a hydrogen or a carbon chain. The R’ group must be a carbon chain since a hydrogen atom would make the molecule a carboxylic acid .Chemical Reactions Analysis
Reactive distillation is a technique that combines both reaction and separation in a single unit, beneficial for equilibrium-limited reactions . This process has been widely applied in the chemical industry, including the production of esters .Physical and Chemical Properties Analysis
Methyl acetate, a common ester, is a colorless liquid with a fragrant or fruity odor. It has a density of 0.932 g/cm3, a melting point of -98 °C, and a boiling point of 56.9 °C .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGOZIWVEXMGBE-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]([C@H]1CCCCN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20748-12-3 | |
Record name | (+/-)-Erythro-methylphenidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020748123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYLPHENIDATE, (±)-ERYTHRO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38TTS815DG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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